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Compound of Interest

Compound Name: p-Phenetidine

Cat. No.: B124905 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial

intermediate and building block in a wide array of organic syntheses. Its chemical structure,

featuring a reactive amino group and an ethoxy substituent on a benzene ring, imparts unique

properties that make it a valuable precursor for the synthesis of pharmaceuticals, dyes,

agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive

overview of the applications of p-phenetidine in organic synthesis, with a focus on its use in

the development of bioactive molecules.

Physicochemical Properties and Reactivity
p-Phenetidine is a colorless to pale yellow oily liquid that darkens upon exposure to air and

light. A summary of its key physicochemical properties is presented in Table 1. The amino

group is the primary site of reactivity, readily undergoing reactions typical of aromatic amines,

such as acylation, alkylation, diazotization, and condensation reactions. The ethoxy group is

generally stable but can be cleaved under harsh conditions.

Table 1: Physicochemical Properties of p-Phenetidine
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Property Value Reference

Molecular Formula C₈H₁₁NO [1]

Molar Mass 137.18 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Melting Point 2-5 °C [2]

Boiling Point 254 °C [1]

Density 1.065 g/mL at 25 °C [2]

Solubility in Water Slightly soluble [2]

Applications in Organic Synthesis
The versatility of p-phenetidine as a synthetic building block is demonstrated by its use in the

preparation of a diverse range of compounds. A logical overview of its primary applications is

depicted in the diagram below.
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Figure 1: Applications of p-Phenetidine in Organic Synthesis.

Synthesis of Pharmaceuticals
p-Phenetidine is a key starting material for the synthesis of various pharmaceuticals. Its

derivatives have shown a broad spectrum of biological activities, including analgesic,

anesthetic, and anticancer properties.

1. Phenacetin (Analgesic)
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Phenacetin, an early analgesic and antipyretic drug, is synthesized by the acylation of p-
phenetidine with acetic anhydride.[3]

2. Kinase Inhibitors (Anticancer Agents)

Derivatives of p-phenetidine are being investigated as potent inhibitors of protein kinases,

which are crucial regulators of cell signaling pathways often dysregulated in cancer. For

instance, p-phenetidine-based compounds have been designed to target the Epidermal

Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways, which are critical

for cancer cell proliferation and survival.[4][5][6]

The diagram below illustrates a simplified representation of the EGFR signaling pathway and

the potential point of inhibition by a p-phenetidine-derived inhibitor.
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Figure 2: Simplified EGFR Signaling Pathway and Inhibition.

Synthesis of Dyes and Pigments
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The diazotization of p-phenetidine followed by coupling with various aromatic compounds,

such as naphthol derivatives, is a classical method for the synthesis of a wide range of azo

dyes.[7] These dyes are used extensively in the textile, leather, and paper industries.

Other Industrial Applications
Artificial Sweeteners: p-Phenetidine is a precursor to the artificial sweetener dulcin (p-

ethoxyphenylurea).[1]

Agrochemicals: It is used in the synthesis of ethoxyquin, an antioxidant used as a

preservative in animal feed and to prevent scald on pears.[1]

Corrosion Inhibitors: Derivatives of p-phenetidine have been investigated for their potential

as corrosion inhibitors for mild steel in acidic environments.

Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative

compounds derived from p-phenetidine.

Synthesis of Phenacetin
This procedure describes the acylation of p-phenetidine to form phenacetin.[3]

Materials:

p-Phenetidine (1.38 g, 10 mmol)

Concentrated Hydrochloric Acid (1.0 mL)

Activated Carbon (0.4 g)

Sodium Acetate (2.0 g)

Acetic Anhydride (1.2 mL)

Distilled Water

Ethanol (95%)
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Procedure:

In a 250 mL beaker, dissolve 1.38 g of p-phenetidine in a solution of 1.0 mL of concentrated

HCl in 25 mL of distilled water.

Add 0.4 g of activated carbon and stir for 1-2 minutes to decolorize the solution.

Filter the solution by gravity filtration to remove the activated carbon.

Warm the decolorized p-phenetidine solution to 50 °C on a hot plate.

In a separate flask, dissolve 2.0 g of sodium acetate in 6 mL of water and warm to 50 °C.

Add 1.2 mL of acetic anhydride to the p-phenetidine solution and swirl to mix.

Immediately add the warm sodium acetate solution to the p-phenetidine solution and swirl

vigorously.

Cool the mixture in an ice bath to induce crystallization.

Collect the crude product by vacuum filtration and wash with cold water.

Recrystallize the crude phenacetin from an ethanol-water mixture to obtain the purified

product.

Table 2: Quantitative Data for Phenacetin Synthesis

Parameter Value

Starting Material p-Phenetidine

Reagents Acetic Anhydride, Sodium Acetate, HCl

Solvent Water

Reaction Temperature 50 °C, then cooling in an ice bath

Reaction Time Approximately 30 minutes

Typical Yield 75-85%
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Multi-Step Synthesis of 2,4-Dimethyl-6-ethoxyquinoline
This multi-step workflow illustrates the synthesis of a quinoline derivative from p-phenetidine,

a key intermediate in the production of the antioxidant ethoxyquin.[8][9]

Start: p-Phenetidine & Acetone

Step 1: Condensation
(Iodine catalyst, reflux 36h)

Intermediate: p-Ethoxyacetoneanil
(Isolated by fractional distillation)

Step 2: Cyclization
(Heating in a current of HCl)

Product: 2,4-Dimethyl-6-ethoxyquinoline

Purification
(Fractional distillation & Recrystallization)

Final Product
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Figure 3: Experimental Workflow for the Synthesis of 2,4-Dimethyl-6-ethoxyquinoline.

Step 1: Synthesis of p-Ethoxyacetoneanil
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A mixture of p-phenetidine, acetone, and a catalytic amount of iodine is refluxed for 36

hours.

After the reaction, excess acetone and water are distilled off.

The crude p-ethoxyacetoneanil is isolated by fractional distillation.

Step 2: Synthesis of 2,4-Dimethyl-6-ethoxyquinoline

The isolated p-ethoxyacetoneanil is heated in a current of hydrogen chloride gas.

The resulting quinoline derivative is then isolated by fractional distillation.

Further purification can be achieved by recrystallization.

Table 3: Quantitative Data for the Synthesis of 2,4-Dimethyl-6-ethoxyquinoline

Parameter Step 1: Condensation Step 2: Cyclization

Starting Material p-Phenetidine, Acetone p-Ethoxyacetoneanil

Catalyst/Reagent Iodine Hydrogen Chloride

Reaction Temperature Reflux (92-96 °C) Heating

Reaction Time 36 hours Not specified

Typical Yield High (not specified) High (not specified)

Synthesis of an Azo Dye
This protocol describes the synthesis of an azo dye by diazotization of an aromatic amine and

subsequent coupling with a naphthol derivative.[7] The procedure can be adapted for p-
phenetidine.

Materials:

p-Phenetidine

Concentrated Hydrochloric Acid
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Sodium Nitrite

2-Naphthol

Sodium Hydroxide

Ice

Procedure:

Diazotization: Dissolve p-phenetidine in dilute hydrochloric acid and cool the solution to 0-5

°C in an ice bath.

Slowly add a cold aqueous solution of sodium nitrite to the p-phenetidine solution while

maintaining the low temperature.

Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium

hydroxide and cool it in an ice bath.

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous

stirring.

A colored precipitate of the azo dye will form immediately.

Stir the mixture for a few minutes to ensure complete reaction.

Collect the dye by vacuum filtration, wash with cold water, and dry.

Table 4: General Quantitative Data for Azo Dye Synthesis
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Parameter Value

Starting Material p-Phenetidine

Coupling Agent 2-Naphthol (or other electron-rich arene)

Reagents
Sodium Nitrite, Hydrochloric Acid, Sodium

Hydroxide

Solvent Water

Reaction Temperature 0-5 °C

Reaction Time Typically less than 1 hour

Typical Yield Generally high (>80%)

Safety and Toxicology
p-Phenetidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can

cause skin and eye irritation.[2] Chronic exposure may have adverse effects on the blood,

leading to the formation of methemoglobin. It is also a suspected mutagen.[1] The metabolism

of p-phenetidine can lead to the formation of reactive intermediates, such as N-(4-

ethoxyphenyl)-p-benzoquinone imine, which can deplete cellular glutathione and bind to

proteins, leading to cytotoxicity.[10] Therefore, appropriate personal protective equipment,

including gloves, safety glasses, and a lab coat, should be worn when handling p-phenetidine,

and all work should be conducted in a well-ventilated fume hood.

Conclusion
p-Phenetidine is a highly valuable and versatile building block in organic synthesis. Its rich

chemistry allows for the efficient construction of a wide range of molecules with important

applications in the pharmaceutical, dye, and agrochemical industries. A thorough

understanding of its reactivity, coupled with careful experimental design, enables chemists to

harness the full potential of this important synthetic intermediate. As research continues, new

applications and more efficient synthetic methodologies utilizing p-phenetidine are likely to

emerge, further solidifying its importance in modern organic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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